molecular formula C13H21BrOSi B8264845 (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane

(4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane

Cat. No.: B8264845
M. Wt: 301.29 g/mol
InChI Key: CPCOCRAPKAYFCL-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane is an organosilicon compound characterized by the presence of a bromine atom, a methyl group, and a tert-butyl dimethylsilane moiety attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-methylphenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenol group reacts with the chlorosilane to form the desired product. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as distillation or recrystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azido or thiol-substituted phenoxy derivatives.

    Oxidation: Formation of quinones or other oxidized phenoxy compounds.

    Reduction: Formation of 3-methylphenoxy(tert-butyl)dimethylsilane.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.

Medicine

Potential applications in medicine include the development of novel drug delivery systems. The silane group can enhance the lipophilicity of drug molecules, improving their ability to cross cell membranes.

Industry

In the materials science industry, this compound is used in the production of silicon-based polymers and resins. These materials have applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom and the phenoxy group, which can participate in various chemical reactions. The silane group provides stability and lipophilicity, enhancing the compound’s ability to interact with organic and inorganic substrates.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-methylphenoxy)trimethylsilane
  • (4-Bromo-3-methylphenoxy)triethylsilane
  • (4-Bromo-3-methylphenoxy)triisopropylsilane

Uniqueness

Compared to its analogs, (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane offers a unique combination of steric hindrance and reactivity. The tert-butyl group provides significant steric bulk, which can influence the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired.

Properties

IUPAC Name

(4-bromo-3-methylphenoxy)-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrOSi/c1-10-9-11(7-8-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCOCRAPKAYFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methylphenol (4.86 g) and imidazole (2.65 g) in DMF (100 mL) was added tert-butyldimethylchlorosilane (4.70 g), and the mixture was stirred at room temperature for 1 hr. To the reaction mixture was added saturated aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (6.97 g) as a colorless oil.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 12 L flask was charged with 4-bromo-3-methyl phenol (428 g, 2.29 mol), CH2Cl2 (7.5 L), triethylamine (480 mL, 3.45 mol), and tert-butyldimethylsilyl chloride (324 g, 2.15 mol). To the solution was added 4-dimethylaminopyridine (15.0 g, 0.123 mol). The reaction mixture was stirred at ambient temperature overnight. The reaction was washed with saturated ammonium chloride (2.2 L) and then DI water (0.9 L). The organic layer was dried (Na2SO4), filtered, and concentrated to crude product (699 g). This material was purified by silica gel chromatography (heptane) to give the title compound (637 g, 98.5%).
Quantity
428 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step Two
Yield
98.5%

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